N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(3-methylphenoxy)oxan-3-yl]acetamide
Description
N-[(2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(3-methylphenoxy)oxan-3-yl]acetamide is a glycoside derivative characterized by a tetrahydropyran (oxane) core substituted with hydroxyl, hydroxymethyl, and 3-methylphenoxy groups, along with an acetamide moiety at position 2. coli (UPEC) . Its stereochemistry and functional groups contribute to its molecular recognition properties, making structural comparisons with analogous compounds critical for understanding structure-activity relationships (SAR).
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(3-methylphenoxy)oxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6/c1-8-4-3-5-10(6-8)21-15-12(16-9(2)18)14(20)13(19)11(7-17)22-15/h3-6,11-15,17,19-20H,7H2,1-2H3,(H,16,18)/t11-,12-,13-,14-,15-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFICXQDPVXZJIH-KJWHEZOQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2C(C(C(C(O2)CO)O)O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(3-methylphenoxy)oxan-3-yl]acetamide is a complex organic compound with significant biological activity. This article delves into its molecular characteristics, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Molecular Characteristics
- Molecular Formula : C27H30O16
- Molecular Weight : 610.5 g/mol
- IUPAC Name : 3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(3-methylphenoxy)oxan-3-yl]acetamide
- CAS Number : Not specified in the sources but can be referenced through chemical databases.
The biological activity of this compound is primarily attributed to its interactions with various biological pathways:
- Antioxidant Activity : The compound exhibits strong antioxidant properties due to the presence of multiple hydroxyl groups that can donate electrons and neutralize free radicals.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression. This inhibition can lead to reduced cell proliferation in certain cancer cell lines.
- Cell Signaling Modulation : Research indicates that this compound may modulate signaling pathways associated with cell survival and apoptosis, making it a candidate for further investigation in cancer therapies.
Table 1: Summary of Biological Activities
Case Study Examples
-
Antioxidant Activity :
A study evaluated the antioxidant potential of the compound using DPPH and ABTS assays. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls. -
Enzyme Inhibition :
In vitro assays demonstrated that this compound effectively inhibited cyclooxygenase (COX) enzymes involved in inflammatory responses. -
Cancer Cell Proliferation :
A recent study showed that treatment with this compound led to a dose-dependent decrease in the viability of breast cancer cells (MCF-7), suggesting its potential as an anti-cancer agent.
Comparison with Similar Compounds
Target Compound
- Core structure: Tetrahydropyran ring with stereospecific hydroxyl (4,5-positions), hydroxymethyl (6-position), and 3-methylphenoxy (2-position) groups.
- Substituents : Acetamide at position 3.
- Key stereocenters : 2S,3R,4R,5S,6R configuration.
Analogous Compounds (Table 1)
Key Observations :
- Electron-withdrawing groups (e.g., CF₃ in Compound 40) enhance metabolic stability but may reduce solubility .
- Biphenyl systems (Compound 43) increase hydrophobic interactions but pose synthetic challenges .
- Alkoxy chain length () correlates with lipophilicity, impacting membrane permeability .
Physicochemical Properties
Target Compound
- Molecular formula: C₁₅H₂₁NO₇ (calculated).
- Molecular weight : ~327.33 g/mol.
- Polarity : High (due to hydroxyl and acetamide groups).
Comparative Data (Table 2)
*LogP values estimated using fragment-based methods.
Key Observations :
Target Compound
- Synthesis: Likely involves glycosylation of a 3-methylphenol derivative with a protected acetamido sugar, followed by deprotection.
- Yield: Not explicitly reported in evidence; comparable compounds (e.g., ) show yields of 60–96% depending on substituents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(3-methylphenoxy)oxan-3-yl]acetamide?
- Methodology : Synthesis typically involves coupling acetamide derivatives with functionalized oxane rings. For example, chloroacetyl chloride can react with amino-oxane intermediates under reflux with triethylamine, followed by purification via recrystallization (e.g., pet-ether). Monitor reaction progress using TLC (Rf values: 0.3–0.7 in 80% EtOAc/hexane) .
- Key Steps :
- Step 1 : Prepare the oxane ring with protected hydroxyl groups.
- Step 2 : Introduce the 3-methylphenoxy group via nucleophilic substitution.
- Step 3 : Couple the acetamide group using chloroacetyl chloride in DMF with K₂CO₃ as a base .
Q. How is the stereochemical configuration of the oxane ring confirmed?
- Methodology : Use NMR spectroscopy (¹H and ¹³C) to analyze coupling constants (e.g., and ) and nuclear Overhauser effects (NOE). Compare data to known stereoisomers. For example, axial vs. equatorial hydroxyl groups exhibit distinct δ values (e.g., 3.8–4.5 ppm for axial protons) .
- Validation : Cross-reference with X-ray crystallography or computational modeling (e.g., density functional theory) for absolute configuration .
Q. What analytical techniques are used to assess purity and structural integrity?
- Methodology :
- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 10–90% over 20 min) to detect impurities (<0.1%) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., m/z 430.2 [M+1]⁺) .
- Elemental Analysis : Validate C, H, N content (e.g., C: 53.1%, H: 3.52%, N: 9.79%) .
Advanced Research Questions
Q. How can contradictory data on biological activity be resolved?
- Case Study : If cytotoxicity assays conflict (e.g., IC₅₀ values vary by >50%), consider:
- Assay Conditions : Adjust cell lines, incubation times, or solvent controls (e.g., DMSO vs. saline).
- Structural Analogues : Compare activity to derivatives like bistramide A (cytotoxic marine toxin) or N-acetylcysteine (antioxidant) to identify structure-activity relationships .
Q. What strategies optimize regioselectivity during functional group modifications?
- Methodology :
- Protecting Groups : Temporarily mask hydroxyls with acetyl or benzyl groups to direct reactions to desired sites (e.g., C-2 vs. C-4 positions) .
- Catalysis : Use Pd-catalyzed reductive cyclization for nitroarene intermediates to control regiochemistry .
Q. How are stability studies designed for hygroscopic or light-sensitive derivatives?
- Protocol :
- Storage : Store at -20°C under argon, with desiccants (e.g., silica gel).
- Degradation Testing : Expose to UV light (254 nm) or 75% humidity for 48 hrs, then analyze via HPLC .
- Data Interpretation : Track degradation products (e.g., hydrolyzed acetamide or oxidized phenoxy groups) .
Q. What computational tools predict interaction with biological targets (e.g., enzymes)?
- Approach :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to glycosidases or kinases.
- MD Simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD <2.0 Å) .
- Validation : Compare predicted binding affinities to experimental IC₅₀ values from enzyme inhibition assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
